2,4-Dichloro-3,5-difluoronitrobenzene
Overview
Description
2,4-Dichloro-3,5-difluoronitrobenzene is an aromatic compound with the molecular formula C6HCl2F2NO2 and a molecular weight of 227.98 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. It is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2,4-Dichloro-3,5-difluoronitrobenzene has several scientific research applications, including:
Safety and Hazards
Preparation Methods
The synthesis of 2,4-Dichloro-3,5-difluoronitrobenzene typically involves the chlorination of 2,4-difluoronitrobenzene. The process includes the following steps :
Chlorination: 2,4-Difluoronitrobenzene is chlorinated to obtain this compound. This reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the benzene ring.
Hydrogenation Reduction: The chlorinated product can be further reduced using hydrogen in the presence of a palladium catalyst to produce 3,5-dichloro-2,4-difluoroaniline.
Chemical Reactions Analysis
2,4-Dichloro-3,5-difluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include alkali metal fluorides, hydrogen gas, and palladium catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-difluoronitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The compound’s effects are mediated through its ability to undergo nucleophilic aromatic substitution and other chemical reactions, leading to the formation of various products that exert biological activity .
Comparison with Similar Compounds
2,4-Dichloro-3,5-difluoronitrobenzene can be compared with other similar compounds, such as:
2,4-Difluoronitrobenzene: This compound lacks the chlorine atoms present in this compound and has different reactivity and applications.
3,5-Difluoronitrobenzene: This compound has fluorine atoms at different positions on the benzene ring and exhibits distinct chemical properties.
2,5-Difluoronitrobenzene: This compound has a different substitution pattern on the benzene ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2,4-dichloro-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGWWGJSSUQAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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